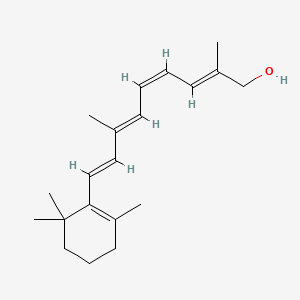

4Z-Retinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H30O |

|---|---|

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(2E,4Z,6E,8E)-2,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol |

InChI |

InChI=1S/C20H30O/c1-16(9-6-7-10-17(2)15-21)12-13-19-18(3)11-8-14-20(19,4)5/h6-7,9-10,12-13,21H,8,11,14-15H2,1-5H3/b7-6-,13-12+,16-9+,17-10+ |

InChI Key |

LCUPCJVMFWHCMV-GXAGGELDSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C=C(/C)\CO)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC=C(C)CO)C |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of Retinoids from Beta-Carotene: A Technical Guide

A Note on Retinoid Isomer Nomenclature: The request specifies the synthesis of "4Z-Retinol." Following a comprehensive review of the scientific literature, it is important to clarify that the term "this compound" does not correspond to a commonly recognized or biologically significant isomer in the canonical visual cycle or vitamin A metabolism. The primary isomers of concern are all-trans-retinol and 11-cis-retinol. This guide will, therefore, focus on the well-established pathway for the synthesis of these critical retinoids from beta-carotene.

Introduction

The conversion of dietary beta-carotene, a provitamin A carotenoid, into biologically active retinoids is a fundamental process for vision, immune function, and cellular differentiation. This technical guide provides an in-depth overview of the core enzymatic pathway, from the initial cleavage of beta-carotene to the formation of all-trans-retinol and its subsequent isomerization to 11-cis-retinol, the chromophore of visual pigments. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this vital metabolic pathway.

The Core Synthesis Pathway

The synthesis of retinoids from beta-carotene is a multi-step enzymatic process primarily occurring in the intestine and liver, with the visual cycle specifically taking place in the retinal pigment epithelium (RPE) of the eye. The key enzymes involved are Beta-carotene 15,15'-oxygenase (BCO1), Lecithin:retinol acyltransferase (LRAT), and Retinal pigment epithelium-specific 65 kDa protein (RPE65), which functions as the isomerohydrolase.

Cleavage of Beta-Carotene by BCO1

The first committed step is the oxidative cleavage of beta-carotene at the central 15,15' double bond, catalyzed by BCO1. This reaction yields two molecules of all-trans-retinal. BCO1 is a non-heme iron-dependent dioxygenase.

Reduction to all-trans-Retinol

All-trans-retinal is then reduced to all-trans-retinol by retinol dehydrogenases (RDHs) and short-chain dehydrogenase/reductases (SDRs).

Esterification by LRAT

For storage and transport, all-trans-retinol is esterified to form all-trans-retinyl esters, primarily retinyl palmitate. This reaction is catalyzed by Lecithin:retinol acyltransferase (LRAT), which transfers an acyl group from the sn-1 position of lecithin to retinol.

Isomerization by RPE65

The crucial step in the visual cycle is the conversion of all-trans-retinyl esters to 11-cis-retinol. This unique reaction, combining isomerization and hydrolysis, is catalyzed by RPE65. RPE65 is the isomerohydrolase that provides the chromophore for regeneration of visual pigments.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the retinoid synthesis pathway.

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ | kcat (min⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹min⁻¹) | Organism/System | Reference |

| BCO1 | all-trans-beta-carotene | 6 | 7.2 µmol/min/mg | 0.45 | - | Human | |

| BCO1 | all-trans-beta-carotene | 17.2 | 197.2 nmol retinal/mg BCO1 x h | - | 6098 | Purified recombinant human | |

| LRAT | Dipalmitoylphosphatidylcholine (DPPC) | 1.38 | 0.17 µM/(min·mg) | - | - | Bovine | |

| LRAT | all-trans-retinol | 0.243 | 0.199 µM/(min·mg) | - | - | Bovine | |

| RPE65 | all-trans-retinyl palmitate | 3.7 | - | 1.45 x 10⁻⁴ s⁻¹ | - | Purified recombinant chicken (liposome-based assay) | |

| RPE65 | - | - | 2.9 pmol/min per mg of RPE65 | - | - | Recombinant human (in 293A cells) |

Experimental Protocols

BCO1 Enzyme Activity Assay

This protocol is based on the methods described for purified recombinant human BCO1.

Objective: To determine the enzymatic activity of BCO1 by measuring the production of all-trans-retinal from beta-carotene.

Materials:

-

Purified recombinant BCO1

-

all-trans-beta-carotene

-

Reaction buffer (50 mM Tricine-KOH, pH 8.0, 2.5 mM dithiothreitol, 20 mM sodium cholate, 75 mM nicotinamide)

-

Tween 40

-

α-tocopherol

-

Acetonitrile

-

Isopropyl alcohol

-

Formaldehyde

-

HPLC system with UV detector

Procedure:

-

Prepare a stock solution of the beta-carotene substrate.

-

In a reaction vial, combine the purified BCO1 enzyme with the reaction buffer.

-

Initiate the reaction by adding the beta-carotene substrate solution. The final reaction mixture may also contain Tween 40 and α-tocopherol to aid in substrate solubility and prevent non-enzymatic oxidation.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).

-

Stop the reaction by adding formaldehyde.

-

Extract the retinoids by adding a 1:1 (v/v) mixture of acetonitrile and isopropyl alcohol.

-

Clarify the mixture by passing it through a 0.22-µm syringe filter.

-

Analyze the filtrate by HPLC to quantify the amount of all-trans-retinal produced. Separation is typically achieved on a C18 reverse-phase column with UV detection at 325 nm.

LRAT Enzyme Activity Assay

This protocol is adapted from methods used for both tissue homogenates and purified LRAT.

Objective: To measure the esterification of all-trans-retinol to all-trans-retinyl esters.

Materials:

-

LRAT-containing sample (e.g., RPE microsomes, purified tLRAT)

-

all-trans-retinol (radiolabeled [³H]retinol can be used for increased sensitivity)

-

Phospholipid substrate (e.g., dipalmitoylphosphatidylcholine - DPPC, or a water-soluble analog like diheptanoylphosphatidylcholine - DHPC)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3)

-

Bovine serum albumin (BSA)

-

Dithiothreitol (DTT)

-

Quenching solution (e.g., methanol)

-

Solvents for extraction (e.g., hexane)

-

HPLC system or liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, BSA, DTT, and the phospholipid substrate. If using a water-insoluble phospholipid like DPPC, it will need to be dispersed, for example by sonication.

-

Add the LRAT-containing sample to the reaction mixture.

-

Initiate the reaction by adding all-trans-retinol.

-

Incubate at a specified temperature (e.g., 37°C) for a set time. The reaction kinetics can remain linear for extended periods, up to 120 minutes in some systems.

-

Stop the reaction by adding a quenching solution like methanol.

-

Extract the retinyl esters using an organic solvent such as hexane.

-

Analyze the extracted retinyl esters. If using radiolabeled retinol, the amount of product can be determined by liquid scintillation counting. Alternatively, the products can be separated and quantified by HPLC with UV detection.

RPE65 Isomerohydrolase Assay

This protocol is based on in vitro assays using cell lysates or purified RPE65 reconstituted in liposomes.

Objective: To measure the conversion of all-trans-retinyl esters to 11-cis-retinol.

Materials:

-

RPE65 source (e.g., cell lysates from cells co-expressing RPE65 and LRAT, or purified RPE65)

-

all-trans-retinol (often radiolabeled, e.g., [³H]retinol)

-

For purified enzyme assays: liposomes containing all-trans-retinyl esters

-

Assay buffer

-

Solvents for extraction (e.g., hexane)

-

HPLC system with a radioactivity detector or UV detector

Procedure:

-

For cell lysate assays: Incubate the cell lysate (containing both RPE65 and LRAT to generate the substrate in situ) with radiolabeled all-trans-retinol.

-

For purified enzyme assays: Prepare liposomes containing the substrate, all-trans-retinyl ester. Incubate the purified RPE65 with these liposomes.

-

Carry out the incubation at 37°C for a defined period.

-

Stop the reaction and extract the retinoids using an organic solvent.

-

Analyze the retinoid mixture by HPLC to separate and quantify the 11-cis-retinol product. Normal-phase HPLC is often used for better separation of retinol isomers.

Visualizations

Retinoid Synthesis Pathway from Beta-Carotene

Caption: The enzymatic pathway for the synthesis of retinoids from beta-carotene.

Generic Experimental Workflow for Enzyme Assays

Caption: A generalized workflow for in vitro enzyme activity assays.

The Intermediary Role of 4Z-Retinol in Retinoid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A (retinol), are fundamental for a myriad of physiological processes, including vision, embryonic development, immune function, and cellular differentiation. The biological activity of retinoids is intricately linked to their isomeric forms, with subtle changes in their polyene chain stereochemistry leading to profound differences in their metabolic fate and signaling properties. While the metabolic pathways of all-trans- and 11-cis-retinoids are well-established, the role of other geometric isomers, such as 4Z-retinol, remains largely enigmatic. This technical guide provides an in-depth exploration of retinoid metabolism, with a special focus on the potential, though currently unproven, role of this compound as a metabolic intermediate. We will delve into the established enzymatic conversions, signaling pathways, and quantitative data of key retinoid isomers, while also postulating a hypothetical metabolic landscape for this compound based on known enzymatic activities.

Established Retinoid Metabolic Pathways

The metabolism of retinoids is a complex network of enzymatic reactions involving isomerization, oxidation, and esterification. Two of the most extensively studied pathways are the visual cycle, crucial for vision, and the synthesis of retinoic acid, a potent signaling molecule. A more recently elucidated pathway involves the 4-oxo-derivatives of retinoids, which also exhibit significant biological activity.

The Canonical Visual Cycle

The visual cycle is a series of enzymatic reactions that regenerate the visual chromophore, 11-cis-retinal, which is essential for light detection in the retina. The cycle involves both the photoreceptor cells and the retinal pigment epithelium (RPE).

The Canonical Visual Cycle

Synthesis of Retinoic Acid and its 4-Oxo Metabolites

All-trans-retinol can be converted to all-trans-retinoic acid (atRA), a potent ligand for nuclear retinoic acid receptors (RARs) that regulates gene expression. This conversion is a two-step oxidation process. Furthermore, both retinol and retinoic acid can be metabolized to their 4-hydroxy and 4-oxo derivatives, which have been shown to possess biological activity.[1][2][3]

Synthesis of Retinoic Acid and its 4-Oxo Metabolites

The Putative Role of this compound: A Hypothetical Pathway

While the endogenous role of this compound is not established, its existence as a synthetic intermediate for 11-cis-retinoic acid suggests its chemical stability. Based on the known promiscuity of some retinoid-metabolizing enzymes, we can propose a hypothetical pathway for its metabolism. Certain retinol dehydrogenases (RDHs) and isomerases are known to act on various cis/trans isomers of retinol.[4][5][6] It is plausible that this compound could be a substrate for these enzymes, potentially leading to the formation of 4Z-retinal and subsequently 4Z-retinoic acid. Furthermore, mirroring the metabolism of all-trans-retinol, this compound could potentially be a substrate for CYP26 enzymes, leading to 4-oxo-4Z-retinoids.

Hypothetical Metabolic Pathway of this compound

Quantitative Data on Retinoid Metabolism

The following tables summarize key quantitative data for enzymes involved in retinoid metabolism. It is important to note that no specific kinetic data for this compound as a substrate for these enzymes were found in the reviewed literature.

Table 1: Kinetic Parameters of Key Retinol Dehydrogenases (RDHs)

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Cofactor | Source |

|---|---|---|---|---|---|

| RDH5 | 11-cis-retinol | ~1.5 | - | NAD+ | [7] |

| RDH8 | all-trans-retinal | ~3.5 | - | NADPH | [7] |

| RDH10 | all-trans-retinol | ~1-2 | - | NAD+ | [8] |

| RDH12 | all-trans-retinal | ~0.5-1.5 | - | NADPH | [5][6] |

| | 11-cis-retinal | ~1.0-2.0 | - | NADPH |[5][6] |

Table 2: Kinetic Parameters of Retinal Dehydrogenases (RALDHs)

| Enzyme | Substrate | Km (µM) | Vmax/Km | Cofactor | Source |

|---|---|---|---|---|---|

| RALDH1 (ALDH1A1) | all-trans-retinal | ~0.1-0.5 | - | NAD+ | [9] |

| RALDH2 (ALDH1A2) | all-trans-retinal | ~0.05-0.2 | - | NAD+ | [9] |

| RALDH3 (ALDH1A3) | all-trans-retinal | High | Low efficiency | NAD+ | [10] |

| 9-cis-retinal | ~5-10 | - | NAD+ | [10] | |

| RALDH4 | 9-cis-retinal | ~1.5 | 27.4 | NAD+ | [10] |

| | 13-cis-retinal | ~3.5 | 8.24 | NAD+ |[10] |

Table 3: Endogenous Retinoid Concentrations in Mouse Tissues

| Retinoid | Liver (pmol/g) | Kidney (pmol/g) | Serum (pmol/mL) | Source |

|---|---|---|---|---|

| all-trans-Retinol | ~200-500 | ~50-100 | ~1000-2000 | [11] |

| all-trans-Retinoic Acid | ~5-15 | ~2-5 | ~1-3 | [11][12] |

| 13-cis-Retinoic Acid | ~2-5 | ~1-3 | ~1-2 |[12] |

Experimental Protocols

Analysis of Retinoid Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of various retinoid isomers from biological samples.

Workflow Diagram:

General Workflow for HPLC Analysis of Retinoids

Methodology:

-

Sample Preparation: Homogenize tissue samples in a suitable buffer. For serum or plasma, proceed directly to extraction. All procedures should be performed under dim red or yellow light to prevent photoisomerization of retinoids.

-

Lipid Extraction: Extract lipids from the homogenate or serum using a biphasic solvent system, typically hexane/isopropanol or a similar mixture. An internal standard (e.g., a synthetic retinoid not present in the sample) should be added at the beginning of the extraction to account for losses.

-

Solvent Evaporation: Evaporate the organic phase to dryness under a stream of nitrogen.

-

Resuspension: Reconstitute the dried lipid extract in the mobile phase.

-

HPLC Analysis:

-

Column: A normal-phase silica column is often used for resolving geometric isomers of retinoids.

-

Mobile Phase: An isocratic or gradient elution with a non-polar solvent system (e.g., hexane with a small percentage of a more polar solvent like isopropanol or ethyl acetate) is typically employed.[13][14]

-

Detection: Monitor the elution of retinoids using a UV-Vis detector at a wavelength of approximately 325-350 nm.

-

-

Quantification: Identify and quantify the retinoid isomers by comparing their retention times and peak areas to those of authentic standards.

Sensitive Quantification of Retinoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the analysis of retinoids, especially for low-abundance species.

Methodology:

-

Sample Preparation: Follow steps 1-4 as described for the HPLC protocol.

-

LC-MS/MS Analysis:

-

Chromatography: Utilize a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of a modifier like formic acid to improve ionization.[15][16]

-

Ionization: Employ atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. This involves selecting the precursor ion (the molecular ion of the retinoid of interest) and a specific product ion generated by its fragmentation in the collision cell. This provides a highly specific and sensitive method of detection.

-

-

Quantification: Generate a standard curve using known concentrations of retinoid standards and their corresponding internal standards to accurately quantify the retinoids in the biological samples.[15]

Cellular Reporter Assay for Retinoid Activity

This assay is used to determine the ability of a retinoid to activate RAR-mediated gene transcription.

Workflow Diagram:

Workflow for a Cellular Reporter Assay for Retinoid Activity

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T, F9) in appropriate growth medium.

-

Transfection: Co-transfect the cells with two plasmids:

-

An expression vector for a retinoic acid receptor (e.g., RARα).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a retinoic acid response element (RARE).

-

-

Retinoid Treatment: After allowing time for plasmid expression, treat the cells with various concentrations of the retinoid of interest (e.g., this compound, all-trans-retinoic acid as a positive control).

-

Cell Lysis: After an incubation period, lyse the cells to release the cellular contents, including the expressed luciferase.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer. The light output is proportional to the amount of luciferase produced, which in turn reflects the level of RAR activation by the retinoid.

-

Data Analysis: Plot the luciferase activity against the retinoid concentration to determine the dose-response curve and the potency of the retinoid.

Conclusion and Future Directions

The metabolism of retinoids is a finely tuned process critical for numerous biological functions. While the pathways of major isomers like all-trans- and 11-cis-retinol are well-documented, the role of other isomers, including this compound, remains a frontier in retinoid research. This guide has provided a comprehensive overview of the established metabolic pathways and has offered a hypothetical framework for the potential involvement of this compound.

The lack of direct evidence for the endogenous occurrence and metabolism of this compound highlights a significant gap in our understanding. Future research should focus on:

-

Sensitive Detection Methods: Employing advanced analytical techniques like high-resolution mass spectrometry to screen for the presence of 4Z-retinoid isomers in various tissues.

-

Enzymatic Screening: Systematically testing the substrate specificity of known retinol dehydrogenases and isomerases with synthetic this compound.

-

Cellular Metabolism Studies: Utilizing cell culture models to investigate the uptake and metabolic fate of exogenously supplied this compound.

-

Functional Assays: Assessing the biological activity of synthetically derived 4Z-retinoic acid and 4-oxo-4Z-retinoids in reporter assays and other functional screens.

Elucidating the potential role of this compound and other minor retinoid isomers will undoubtedly provide a more complete picture of the intricate network of retinoid metabolism and its impact on health and disease, opening new avenues for therapeutic intervention and drug development.

References

- 1. pnas.org [pnas.org]

- 2. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]

- 3. The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual-substrate specificity short chain retinol dehydrogenases from the vertebrate retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymology of retinoic acid biosynthesis and degradation: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinol dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function [mdpi.com]

- 8. biochem.du.ac.in [biochem.du.ac.in]

- 9. Retinoic acid biosynthesis catalyzed by retinal dehydrogenases relies on a rate-limiting conformational transition associated with substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Endogenous distribution of retinoids during normal development and teratogenesis in the mouse embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sav.sk [sav.sk]

- 15. Method to determine 4-oxo-retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode-array detection atmospheric pressure chemical ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sciex.com [sciex.com]

The Discovery and Isolation of 4Z-Retinol Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological significance of the 4Z-retinol isomer. While the initial discovery of this specific isomer is not extensively documented in readily available literature, this guide consolidates information on its synthesis, purification, and analytical characterization based on established methodologies for retinoid isomers. Particular attention is given to the role of related compounds, such as 4-oxoretinol, in cellular signaling pathways, offering insights into the potential biological functions of this compound. Detailed experimental protocols for key analytical techniques and visualizations of relevant pathways are provided to support further research and drug development efforts in the field of retinoids.

Introduction to Retinoids and the Significance of Isomers

Retinoids, a class of compounds derived from vitamin A (retinol), are crucial for a myriad of physiological processes, including vision, immune function, embryonic development, and cellular differentiation.[1][2] The biological activity of retinoids is highly dependent on their specific isomeric form, which dictates their binding affinity to various receptors and enzymes.[2] The all-trans and 9-cis isomers of retinoic acid, for instance, are well-characterized ligands for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), respectively, which regulate gene expression.[2]

The this compound isomer, with the IUPAC name (2E,4Z,6E,8E)-2,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol, is a less-studied geometric isomer of retinol. Its primary known role is as an intermediate in the chemical synthesis of 11-cis-Retinoic Acid. Understanding the unique properties and biological activities of specific isomers like this compound is critical for the development of novel therapeutics with improved efficacy and reduced side effects.

Discovery and Synthesis of this compound

While a seminal publication detailing the initial discovery and isolation of this compound is not prominently available, its existence and synthesis are established within the broader context of retinoid chemistry. The industrial synthesis of retinol was first achieved in 1947, and since then, various methods have been developed for the synthesis of its isomers.[3]

The synthesis of specific cis-isomers of retinoids can be challenging due to their thermodynamic instability compared to the all-trans form. Stereoselective synthesis methods are often employed to control the geometry of the polyene chain. A plausible synthetic approach for this compound would involve the Wittig reaction or Horner-Wadsworth-Emmons reaction, which are classic methods for forming carbon-carbon double bonds with stereochemical control.

A general workflow for the synthesis of a specific retinol isomer like this compound is depicted below:

Caption: A generalized synthetic workflow for this compound.

Isolation and Purification

The isolation of specific retinol isomers from a mixture is typically achieved using high-performance liquid chromatography (HPLC). Normal-phase HPLC is particularly effective for separating geometric isomers of retinoids.

Experimental Protocol: HPLC Separation of Retinol Isomers

This protocol is adapted from established methods for the separation of retinoid isomers.

Materials:

-

HPLC system with a UV detector

-

Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Mobile phase: A mixture of n-hexane and a polar modifier like 2-propanol or ethyl acetate. The exact ratio needs to be optimized for the specific column and isomers.

-

Retinol isomer standards (if available)

-

Sample containing the mixture of retinol isomers dissolved in the mobile phase.

Procedure:

-

System Preparation: Equilibrate the HPLC system with the chosen mobile phase at a constant flow rate (e.g., 1-2 mL/min) until a stable baseline is achieved.

-

Sample Injection: Inject a known volume of the sample onto the column.

-

Chromatographic Separation: The isomers will separate based on their polarity, with less polar isomers eluting earlier.

-

Detection: Monitor the elution profile using a UV detector at the maximum absorbance wavelength for retinol (approximately 325 nm).

-

Fraction Collection: Collect the fractions corresponding to the desired isomer peak (this compound).

-

Purity Analysis: Re-inject the collected fraction to confirm its purity.

Characterization of this compound

The structural confirmation of the isolated this compound isomer is performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the stereochemistry of the double bonds in the polyene chain of retinoids. The coupling constants (J-values) between adjacent vinyl protons are characteristic of either a cis or trans configuration.

Table 1: Expected ¹H NMR Spectral Data for Retinoids

| Proton | Chemical Shift Range (ppm) | Multiplicity | Coupling Constant (J) for trans (Hz) | Coupling Constant (J) for cis (Hz) |

| H7 | ~6.1-6.3 | d | ~16 | - |

| H8 | ~6.1-6.3 | d | ~16 | - |

| H10 | ~6.1-6.3 | d | ~11 | - |

| H11 | ~6.6-7.1 | dd | ~15, ~11 | - |

| H12 | ~6.3-6.5 | d | ~15 | - |

| H14 | ~5.5-5.8 | t | ~7 | - |

| H15 | ~4.1-4.3 | d | ~7 | - |

Note: Specific chemical shifts and coupling constants for the 4Z-isomer would require experimental determination but can be predicted based on data from other cis-isomers.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For retinol (C₂₀H₃₀O), the expected molecular weight is 286.45 g/mol .

Table 2: Mass Spectrometry Data for Retinol

| Ion | m/z (calculated) |

| [M]+ | 286.2297 |

| [M+H]+ | 287.2375 |

| [M-H₂O]+ | 268.2191 |

Biological Significance and Signaling Pathways

While the direct biological activity and specific signaling pathways of this compound are not well-defined, the study of related compounds, such as 4-oxoretinol, provides valuable insights. 4-oxoretinol, a metabolite of retinol, has been shown to be biologically active.[4][5]

Studies have shown that 4-oxoretinol can induce cell growth arrest and differentiation in human promyelocytic leukemia cells (NB4).[5][6] It is a metabolite of retinol in these cells and its production increases as the cells differentiate.[6] Furthermore, 4-oxoretinol can activate retinoic acid receptors (RARs) and regulate gene expression.[7]

The metabolic pathway of retinol involves its conversion to retinaldehyde and then to retinoic acid, which is the transcriptionally active form.[8] Retinol can also be metabolized to other forms, including 4-hydroxyretinol and 4-oxoretinol.[6]

Caption: Simplified metabolic and signaling pathway of retinol and its derivatives.

Given that this compound is an isomer of retinol, it is plausible that it could be a substrate for similar enzymatic conversions, potentially leading to the formation of 4Z-retinoic acid or other metabolites with biological activity. Further research is needed to elucidate the specific metabolic fate and signaling pathways of the this compound isomer.

Conclusion and Future Directions

The this compound isomer remains a relatively understudied component of the retinoid family. While its role as a synthetic intermediate is acknowledged, its natural occurrence and biological functions are yet to be fully explored. This technical guide provides a framework for its synthesis, isolation, and characterization based on established principles of retinoid chemistry. The biological activities of related 4-oxo-retinoids suggest that this compound and its potential metabolites could have significant physiological roles.

Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, peer-reviewed publication on the stereospecific synthesis and complete spectroscopic characterization of this compound is needed.

-

Investigation of Natural Occurrence: Studies to determine if this compound is present in biological tissues and fluids.

-

Elucidation of Biological Activity: In vitro and in vivo studies to investigate the binding of this compound and its metabolites to retinoid receptors and their effects on gene expression and cellular processes.

-

Exploration of Therapeutic Potential: Given the diverse roles of retinoids in health and disease, the unique properties of the 4Z-isomer may offer novel therapeutic opportunities.

By addressing these research gaps, a more complete understanding of the role of this compound in biology can be achieved, potentially leading to new advancements in medicine and drug development.

References

- 1. Structure–Activity Relationships and Therapeutic Applications of Retinoids in View of Potential Benefits from Drug Repurposing Process | MDPI [mdpi.com]

- 2. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinol - Wikipedia [en.wikipedia.org]

- 4. Human Metabolome Database: Showing metabocard for 4-Oxoretinol (HMDB0012329) [hmdb.ca]

- 5. 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymology of retinoic acid biosynthesis and degradation: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Functional Distinctions Between 4Z-Retinol and all-trans-retinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of 4Z-Retinol and all-trans-retinol, focusing on their structural disparities and the resulting implications for their biological function. The information presented herein is intended to support research and development efforts in fields related to vitamin A metabolism, vision, and retinoid-based therapeutics.

Core Structural Differences: Isomerism in the Polyene Chain

Retinol (Vitamin A) is a diterpenoid characterized by a β-ionone ring and a polyene side chain. The geometric configuration of the double bonds within this side chain gives rise to various isomers, each with distinct structural and functional properties. The fundamental difference between this compound and all-trans-retinol lies in the stereochemistry of the C4-C5 double bond.

-

all-trans-retinol: In this isomer, all four exocyclic double bonds in the polyene chain possess a trans (E) configuration. This arrangement results in a relatively linear and elongated molecular structure.[1] all-trans-retinol is the most stable and common dietary form of vitamin A.[2]

-

This compound: This isomer, also known as 4-cis-retinol, features a cis (Z) configuration at the double bond between the fourth and fifth carbon atoms of the polyene chain. This cis bond introduces a significant bend in the molecule's overall shape.

The IUPAC names for these isomers reflect this structural distinction:

-

all-trans-retinol: (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol[1]

-

This compound: (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol

Physicochemical Properties and Stability

The geometric isomerism of this compound and all-trans-retinol directly influences their physicochemical properties. While specific quantitative data for this compound is limited in the literature, general principles of cis/trans isomerism in polyenes allow for informed comparisons.

| Property | all-trans-retinol | This compound (Predicted) | Reference |

| Molecular Formula | C₂₀H₃₀O | C₂₀H₃₀O | [3] |

| Molecular Weight | 286.45 g/mol | 286.45 g/mol | [3] |

| Thermodynamic Stability | More stable | Less stable due to steric hindrance from the cis-bond | [2][4] |

| UV-Vis λmax | ~325 nm in ethanol | A slight hypsochromic (blue) shift and lower molar absorptivity compared to the all-trans isomer is expected due to the bent structure. | [5][6] |

| Polarity | Less polar | Generally slightly more polar than the all-trans isomer. | |

| Solubility | Soluble in nonpolar organic solvents, practically insoluble in water. | Similar to all-trans-retinol, with slight variations depending on the solvent. | [5] |

Note: Specific experimental data for this compound is not widely available. The predicted properties are based on the known behavior of other cis-retinoid isomers.

Cis isomers of polyenes, including retinoids, are generally less thermodynamically stable than their all-trans counterparts due to steric hindrance.[2][4] This inherent instability can lead to isomerization to the more stable all-trans form, a process that can be accelerated by heat, light, and acid.[7]

Biological Significance and Signaling Pathways

The biological activity of retinol is multifaceted, serving as a precursor to the visual chromophore 11-cis-retinal and the transcriptionally active metabolite, all-trans-retinoic acid.

Retinoid Transport and Metabolism

The transport and metabolism of retinol isomers are tightly regulated by a series of binding proteins.

-

Retinol-Binding Protein (RBP): In the bloodstream, retinol is transported by RBP. The binding affinity of different retinol isomers to RBP can vary, potentially influencing their bioavailability. While specific data for this compound is scarce, the binding pocket of RBP is known to be specific for the all-trans configuration.

-

Cellular Retinol-Binding Protein (CRBP): Inside the cell, retinol binds to CRBP, which solubilizes it and presents it to enzymes for metabolism.

-

Metabolism to Retinoic Acid: Retinol is oxidized to retinaldehyde and then irreversibly to retinoic acid.[8] All-trans-retinoic acid is a potent ligand for nuclear receptors. It is plausible that this compound can also be metabolized to its corresponding retinoic acid isomer, although the efficiency of this conversion and the biological activity of 4Z-retinoic acid are not well-characterized.

Nuclear Receptor Activation

Retinoic acid isomers regulate gene expression by binding to and activating nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[8] These receptors form heterodimers and bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

The shape of the retinoic acid isomer is critical for its binding affinity to the ligand-binding pocket of the nuclear receptors. All-trans-retinoic acid is the primary endogenous ligand for RARs. While other cis-isomers like 9-cis-retinoic acid can also bind to and activate these receptors, the biological activity of 4Z-retinoic acid is not well-documented. It is hypothesized that the bent structure of a 4Z-isomer would likely result in a lower binding affinity for RARs compared to the linear all-trans-retinoic acid.

Experimental Protocols

The analysis and differentiation of retinol isomers are primarily achieved through chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is the most common method for separating and quantifying retinol isomers.

-

Principle: The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase. The slightly different polarities and shapes of this compound and all-trans-retinol allow for their separation.

-

Stationary Phase: Normal-phase columns (e.g., silica) or reverse-phase columns (e.g., C18) can be used. Normal-phase HPLC often provides better resolution for geometric isomers of retinoids.[9]

-

Mobile Phase: A non-polar mobile phase (e.g., hexane with a small amount of a polar modifier like isopropanol) is typically used for normal-phase separation. For reverse-phase HPLC, a polar mobile phase (e.g., methanol/water or acetonitrile/water) is employed.[9][10]

-

Detection: Retinol isomers are detected using a UV-Vis detector, typically at their wavelength of maximum absorbance (λmax), which is around 325 nm.[5]

-

Sample Preparation: Due to the sensitivity of retinoids to light and oxidation, all sample handling should be performed under yellow or red light and in an inert atmosphere (e.g., nitrogen or argon). Samples are typically extracted from biological matrices using organic solvents.

Example Protocol Outline (Normal-Phase HPLC):

-

Sample Extraction: Extract the sample with a mixture of hexane and a polar solvent (e.g., isopropanol).

-

Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the HPLC mobile phase.

-

Injection: Inject the sample onto a silica column.

-

Elution: Use an isocratic mobile phase of hexane with a small percentage of isopropanol.

-

Detection: Monitor the eluent at 325 nm. The retention times will differ for this compound and all-trans-retinol, with the all-trans isomer typically eluting later in normal-phase systems.

Spectroscopic Analysis

-

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of retinoids is characteristic of their conjugated polyene system. The λmax for all-trans-retinol is approximately 325 nm in ethanol.[5] Cis-isomers, like this compound, are expected to show a slight blue shift in their λmax and a lower molar extinction coefficient compared to the all-trans isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of retinol isomers. The chemical shifts and coupling constants of the protons and carbons in the polyene chain are highly sensitive to the cis/trans configuration of the double bonds.

Summary and Future Directions

The primary distinction between this compound and all-trans-retinol is the geometry of the C4-C5 double bond, which imparts a bent structure to the 4Z isomer in contrast to the linear all-trans form. This structural difference is predicted to influence the stability, spectroscopic properties, and biological activity of this compound.

While all-trans-retinol is well-studied as the primary dietary form of vitamin A and a precursor to the biologically active all-trans-retinoic acid, there is a significant gap in the literature regarding the specific biological roles and quantitative biochemical parameters of this compound.

Future research should focus on:

-

Synthesis and Purification of this compound: To enable detailed biochemical and biological studies.

-

Quantitative Binding Assays: To determine the binding affinities of this compound and its metabolites to RBP, CRBP, RARs, and RXRs.

-

Metabolic Studies: To investigate the enzymatic conversion of this compound to its corresponding retinaldehyde and retinoic acid isomers and compare the kinetics to that of the all-trans pathway.

-

Cell-based Assays: To assess the ability of 4Z-retinoic acid to activate gene transcription via RAREs and to evaluate its overall biological potency compared to all-trans-retinoic acid.

A deeper understanding of the structure-function relationships of less common retinol isomers like this compound could provide valuable insights into the broader physiological roles of retinoids and may open new avenues for the design of synthetic retinoids with tailored therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. biochemistry - Isn't 11-trans-retinal more stable than 11-cis-retinal? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jpps.ukaazpublications.com [jpps.ukaazpublications.com]

- 6. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jfda-online.com [jfda-online.com]

The Enzymatic Conversion of 4Z-Retinol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the enzymatic conversion of 4Z-Retinol, a critical intermediate in retinoid metabolism. This document is intended for researchers, scientists, and drug development professionals engaged in the study of vision, cellular differentiation, and related therapeutic areas. Herein, we detail the key enzymes, metabolic pathways, and experimental protocols relevant to the study of this specific cis-isomer of retinol.

Introduction to this compound Metabolism

Retinoid metabolism is a complex network of enzymatic reactions essential for numerous physiological processes, most notably vision and the regulation of gene expression. While all-trans-retinol is the most abundant and well-studied isomer, various cis-isomers, including this compound, play crucial roles as metabolic intermediates. This compound, specifically, is recognized as a precursor in the biosynthesis of 11-cis-retinoic acid. Understanding the enzymes that recognize and process this compound is paramount for elucidating the finer details of the retinoid metabolic cascade and for the development of novel therapeutics targeting this pathway.

The enzymatic conversion of this compound primarily involves two key classes of enzymes: Retinol Dehydrogenases (RDHs) , which catalyze its oxidation to 4Z-Retinal, and Lecithin:Retinol Acyltransferase (LRAT) , responsible for its esterification to 4Z-Retinyl esters for storage. Subsequent conversion of 4Z-Retinal to 4Z-Retinoic acid is carried out by Retinal Dehydrogenases (RALDHs) .

Key Enzymes in this compound Conversion

While direct kinetic data for the enzymatic conversion of this compound is not extensively documented, the substrate promiscuity of several retinoid-processing enzymes towards other cis-isomers provides a strong basis for understanding its metabolism.

Retinol Dehydrogenases (RDHs)

Several members of the short-chain dehydrogenase/reductase (SDR) superfamily, particularly the RDH11-14 subfamily, exhibit "dual-substrate specificity," enabling them to metabolize both all-trans and various cis-retinols[1][2]. This adaptability suggests a high likelihood of activity towards this compound.

-

RDH5: This enzyme is known to oxidize various cis-retinoids and is a candidate for the conversion of this compound[3].

-

RDH12: Demonstrates broad specificity for both all-trans and 11-cis retinoids, indicating its potential to act on other geometric isomers like this compound[4].

-

RDH14: Exhibits catalytic activity towards 9-cis, 11-cis, and 13-cis-retinal isomers, highlighting the capacity of this enzyme family to process a range of cis-configurations[5].

The oxidation of this compound to 4Z-Retinal is a critical, reversible step in the pathway. The general reaction is as follows:

This compound + NAD(P)⁺ ⇌ 4Z-Retinal + NAD(P)H + H⁺

Lecithin:Retinol Acyltransferase (LRAT)

LRAT is the primary enzyme responsible for the esterification of retinol, a crucial step for its storage and for providing the substrate for isomerization in the visual cycle[6][7]. LRAT is known to esterify both all-trans-retinol and 11-cis-retinol, suggesting it may also accommodate other cis-isomers such as this compound[8].

The esterification reaction proceeds as follows:

This compound + Phosphatidylcholine → 4Z-Retinyl Ester + Lysophosphatidylcholine

Retinal Dehydrogenases (RALDHs)

The irreversible oxidation of 4Z-Retinal to 4Z-Retinoic acid is catalyzed by RALDHs. The substrate specificity of different RALDH isoforms for various retinal isomers has been documented. For instance, RALDH4 shows high activity for 9-cis-retinal and lower activity for 13-cis-retinal, suggesting that a specific RALDH isoform may be responsible for the conversion of 4Z-Retinal[9].

The reaction is as follows:

4Z-Retinal + NAD⁺ + H₂O → 4Z-Retinoic Acid + NADH + 2H⁺

Quantitative Data on Enzymatic Conversion

| Enzyme | Substrate | Km (µM) | Vmax/kcat | Source |

| LRAT | all-trans-Retinol | 0.24 | 0.17 nmol/min/mg | [10] |

| 11-cis-Retinol | 2.08 | 0.13 nmol/min/mg | [10] | |

| RDH10 | 11-cis-Retinol (with NAD⁺) | 2.0 | - | [11] |

| 11-cis-Retinol (with NADP⁺) | 0.69 | - | [11] | |

| RALDH3 | all-trans-Retinal | - | Vmax/Km = 77.9 | [9] |

| RALDH4 | 9-cis-Retinal | - | Vmax/Km = 27.4 | [9] |

| 13-cis-Retinal | - | Vmax/Km = 8.24 | [9] |

Table 1: Kinetic Parameters of Retinoid-Metabolizing Enzymes for Various Isomers. Note the absence of specific data for this compound, highlighting a key area for future research.

Signaling and Metabolic Pathways

The metabolism of this compound is integrated into the broader retinoid signaling pathway, ultimately leading to the generation of biologically active retinoic acid isomers that regulate gene transcription via nuclear receptors.

References

- 1. The retinol esterifying enzyme LRAT supports cell signaling by retinol-binding protein and its receptor STRA6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual-substrate specificity short chain retinol dehydrogenases from the vertebrate retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic activity of Lecithin:retinol acyltransferase : A thermostable and highly active enzyme with a likely mode of interfacial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Arcadia: a visualization tool for metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of 4Z-Retinol from other Geometric Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation of 4Z-Retinol from its other geometric isomers, including all-trans-Retinol, 9-cis-Retinol, and 13-cis-Retinol. The method utilizes normal-phase chromatography, which provides superior resolution for non-polar geometric isomers. This protocol is critical for researchers in drug development and vision science, where the specific biological activity of individual retinol isomers is of significant interest. The provided methodology offers a reliable approach for the qualitative and quantitative analysis of retinol isomer mixtures.

Introduction

Retinol (Vitamin A) is a fat-soluble vitamin essential for numerous physiological processes, including vision, immune function, embryonic development, and cell differentiation.[1] Retinol exists as several geometric isomers, each with distinct biological activities and metabolic pathways. The all-trans-retinol isomer is the most common and biologically active form. However, cis-isomers, such as 9-cis, 11-cis, and 13-cis-retinol, also play crucial physiological roles. The this compound (4-cis-Retinol) isomer is a less common but biologically relevant form, and its unique functions and metabolic fate are areas of active research.

Accurate separation and quantification of these isomers are paramount to understanding their specific biological roles. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose.[2][3] Normal-phase HPLC, in particular, has demonstrated superior resolving power for the geometric isomers of retinoids compared to reverse-phase chromatography.[4] This application note provides a detailed protocol for a normal-phase HPLC method optimized for the separation of this compound from other common retinol isomers.

Experimental Protocol

This protocol is based on established methods for the separation of retinol isomers using normal-phase HPLC.[4]

1. Materials and Reagents

-

Solvents: HPLC-grade n-hexane and 2-propanol.

-

Standards: Crystalline all-trans-Retinol, 9-cis-Retinol, 13-cis-Retinol, and this compound (if available). Prepare individual stock solutions in ethanol and store at -20°C in amber vials to protect from light.

-

Sample Preparation: Samples containing retinol isomers should be extracted using a suitable organic solvent (e.g., hexane-isopropanol mixture). All sample and standard handling must be performed under yellow or red light to prevent photoisomerization.[4]

2. HPLC System and Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A normal-phase silica column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm particle size) is recommended for optimal isomer separation.[4]

-

Mobile Phase: An isocratic mobile phase consisting of n-hexane and 2-propanol. A typical starting ratio is 99.6:0.4 (v/v) n-hexane:2-propanol.[4] The percentage of 2-propanol can be adjusted to optimize the separation.

-

Flow Rate: 1.5 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 325 nm, which is the absorbance maximum for retinol.[4]

-

Injection Volume: 20 µL.

3. Standard and Sample Preparation

-

Standard Preparation: Prepare working standard solutions by diluting the stock solutions in the mobile phase to concentrations ranging from 0.1 to 10 µg/mL.

-

Sample Preparation:

-

Homogenize the biological sample (e.g., tissue, cells) in a suitable buffer.

-

Extract the retinoids with a mixture of n-hexane and isopropanol (e.g., 3:2 v/v).

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Collect the upper organic phase containing the retinoids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for HPLC analysis.

-

4. Data Analysis

-

Identify the peaks corresponding to the different retinol isomers by comparing their retention times with those of the authentic standards.

-

Quantify the amount of each isomer by integrating the peak area and comparing it to a standard curve generated from the analysis of the working standard solutions.

Quantitative Data

The following table provides representative retention times for common retinol isomers based on a normal-phase HPLC method. The exact retention time for this compound should be determined experimentally using a pure standard. The elution order of cis-isomers can vary depending on the specific chromatographic conditions.

| Retinol Isomer | Representative Retention Time (minutes) |

| 13-cis-Retinol | ~21 |

| 9-cis-Retinol | ~27 |

| all-trans-Retinol | ~29 |

| This compound | To be determined experimentally |

Retention times are based on data for 13-cis and 9-cis retinol from a normal-phase separation and are for illustrative purposes.[4]

Visualizations

Retinoid Signaling Pathway

The biological effects of retinol are primarily mediated by its active metabolite, all-trans-retinoic acid (atRA), which regulates gene expression through nuclear receptors.

References

Application Notes and Protocols for the Laboratory Synthesis of 4Z-Retinol

Abstract

This document provides a detailed protocol for the laboratory synthesis of 4Z-Retinol, an isomer of Vitamin A. The synthetic strategy is centered around a Z-selective Horner-Wadsworth-Emmons reaction to construct the crucial C4-C5 cis double bond. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development. It includes a comprehensive methodology, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Retinoids, a class of compounds derived from vitamin A, are essential for various biological processes, including vision, cell growth, and differentiation. The specific geometry of the polyene chain in retinoids is critical for their biological activity. This compound is a geometric isomer of retinol (all-trans-retinol) with a cis configuration at the C4-C5 double bond. The synthesis of specific retinoid isomers is often challenging due to the potential for isomerization. This protocol outlines a stereoselective approach to synthesize this compound, providing researchers with a reliable method for obtaining this specific isomer for further study. The key step in this synthesis is a Still-Gennari modification of the Horner-Wadsworth-Emmons olefination, which is known to favor the formation of Z-alkenes.

Synthetic Strategy

The synthesis of this compound is approached through a convergent strategy, culminating in a Z-selective Horner-Wadsworth-Emmons reaction. The overall workflow is depicted in the diagram below. The synthesis begins with the preparation of a C15-phosphonate and a C5-aldehyde. The crucial Z-olefination is achieved under Still-Gennari conditions, followed by reduction of the resulting ester to the corresponding alcohol, this compound.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Retinoids are sensitive to light, heat, and oxygen; therefore, all reactions and purifications should be performed under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

3.1. Synthesis of β-C14 Aldehyde (from β-Ionone)

-

Oxidative Cleavage: Dissolve β-ionone (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (3:1) and cool to -78 °C.

-

Bubble ozone gas through the solution until a persistent blue color is observed.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add dimethyl sulfide (DMS) (2.0 eq) and allow the reaction to warm to room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford β-C14 aldehyde.

3.2. Synthesis of Bis(2,2,2-trifluoroethyl) (2-(diethoxyphosphoryl)acetyl) carbonate (Still-Gennari Phosphonate)

-

To a solution of diethyl phosphonoacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethylamine (2.2 eq).

-

Slowly add trifluoroacetic anhydride (1.1 eq) and stir the reaction mixture at 0 °C for 1 hour.

-

The resulting phosphonate is used directly in the next step without further purification.

3.3. Still-Gennari Olefination for 4Z-Retinoic Ester

-

To a solution of the Still-Gennari phosphonate (from step 3.2, 1.5 eq) in anhydrous THF at -78 °C, add potassium bis(trimethylsilyl)amide (KHMDS) (1.5 eq) and 18-crown-6 (1.5 eq).

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of β-C14 aldehyde (from step 3.1, 1.0 eq) in anhydrous THF dropwise.

-

Continue stirring at -78 °C for 4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 4Z-retinoic ester.

3.4. Reduction to this compound

-

Dissolve the 4Z-retinoic ester (1.0 eq) in anhydrous diethyl ether at -78 °C.

-

Add diisobutylaluminium hydride (DIBAL-H) (2.5 eq, 1.0 M solution in hexanes) dropwise.

-

Stir the reaction at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

3.5. Purification and Characterization

-

Purification: The crude this compound is purified by high-performance liquid chromatography (HPLC) using a normal-phase column with a hexane/isopropanol mobile phase. The collection of fractions should be done in amber vials to prevent photoisomerization.

-

Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, and mass spectrometry.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The NMR data is estimated based on known values for similar cis-retinoid isomers.

| Parameter | Value | Reference/Method |

| Overall Yield | 30-40% | Estimated from similar syntheses |

| Purity (post-HPLC) | >98% | HPLC analysis |

| UV-Vis (λmax in EtOH) | ~325 nm | Spectroscopic analysis |

| ¹H NMR (CDCl₃, est.) | δ 6.0-7.0 (m, olefinic H), 5.6-5.8 (m, olefinic H), 4.3 (d, -CH₂OH), 2.0-2.4 (m, allylic H), 1.0-1.8 (m, alkyl H) | Estimated |

| ¹³C NMR (CDCl₃, est.) | δ 120-140 (olefinic C), 59.5 (-CH₂OH), 20-40 (alkyl C) | Estimated |

| Mass Spectrometry (m/z) | 286.23 [M]⁺ | Calculated for C₂₀H₃₀O |

Signaling Pathways and Logical Relationships

The Horner-Wadsworth-Emmons reaction mechanism dictates the stereochemical outcome of the olefination step. The use of a Still-Gennari phosphonate with electron-withdrawing trifluoroethyl groups kinetically favors the formation of the Z-isomer.

Caption: Simplified mechanism of the Z-selective Still-Gennari olefination.

Application Notes and Protocols for 4Z-Retinol in In-Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[1] Their therapeutic potential is vast, with applications in dermatology, oncology, and regenerative medicine.[2][3] 4Z-Retinol, a specific geometric isomer of retinol, serves as a synthetic intermediate for other retinoids like 11-cis-Retinoic Acid.[] While extensive research exists for all-trans-retinol and its metabolite, all-trans-retinoic acid (ATRA), specific in-vitro studies on this compound are limited. Therefore, these application notes and protocols are based on established methodologies for retinoids in general, providing a framework for investigating the biological effects of this compound in cell culture.

Retinoids exert their effects primarily through nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[5][6] Upon entering the cell, retinol is metabolized to its active forms, which then bind to these receptors, leading to the regulation of target gene expression.[7]

Data Presentation: Effects of Retinoids on Cellular Processes

The following tables summarize representative quantitative data from in-vitro studies on retinoids (primarily all-trans-retinol and its derivatives) to provide a comparative context for designing experiments with this compound.

Table 1: Cytotoxicity of Retinoids in Various Cell Lines

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Retinol Derivative 3 | Human Adult Fibroblasts | MTT | 96 µM | [8] |

| Retinoic Acid | AMJ13 (Breast Cancer) | MTT | 104.7 ± 3.8 µg/ml | [3] |

| Retinoic Acid | MCF-7 (Breast Cancer) | MTT | 139.9 ± 4.6 µg/ml | [3] |

| Retinoic Acid | CAL-51 (Breast Cancer) | MTT | 169.1 ± 8.2 µg/ml | [3] |

Table 2: Effects of Retinoids on Proliferation and Extracellular Matrix Synthesis

| Compound/Product | Cell Line | Concentration | Effect | Quantitative Measurement | Reference |

| Retinoids Serum | NHDF | 0.625 mg/mL | Increased Proliferation | 43% increase in BrdU positive cells | [9] |

| Retinoids Serum | NHDF | 1.25 mg/mL | Increased Proliferation | 32% increase in BrdU positive cells | [9] |

| Retinoids Serum | NHDF | 0.625 mg/mL | Increased Collagen Synthesis | 230% increase in newly synthesized collagen | [10] |

| Retinoids Serum | NHDF | 1.25 mg/mL | Increased Collagen Synthesis | 386% increase in newly synthesized collagen | [10] |

| Retinoids Serum | NHDF | 1.25 mg/mL | Increased Elastin Synthesis | 77% increase in elastin levels | [9] |

| Retinol | GRX (Murine Liver Myofibroblast) | Not specified | Decreased Proliferation | - | [11] |

| Retinol | GRX (Murine Liver Myofibroblast) | Not specified | Increased Fibronectin Secretion | - | [11] |

| Retinol | GRX (Murine Liver Myofibroblast) | Not specified | Decreased Collagen Secretion | - | [11] |

Mandatory Visualizations

Signaling Pathway

Caption: Generalized retinoid signaling pathway.

Experimental Workflow

Caption: General experimental workflow for in-vitro studies.

Experimental Protocols

1. Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Due to the light and oxygen sensitivity of retinoids, perform all steps under subdued light and, if possible, under an inert gas atmosphere.[12]

-

To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the this compound powder in DMSO.[13] For example, to make a 50 mM stock solution from 5 mg of this compound (MW: 286.45 g/mol ), add 349 µL of DMSO.

-

Gently warm the solution to 37°C for 3-5 minutes to aid dissolution.[13]

-

Vortex briefly to ensure the solution is homogenous.

-

Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.[13][14]

2. Cell Culture and Treatment with this compound

Materials:

-

Chosen cell line (e.g., HaCaT keratinocytes, NHDF fibroblasts, cancer cell lines)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks or plates

-

This compound stock solution

Protocol:

-

Culture the cells in a suitable medium and conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency for the experiment (typically 70-80%).

-

On the day of the experiment, pre-warm the cell culture medium to 37°C.

-

Thaw an aliquot of the this compound stock solution at 37°C.[13]

-

To avoid precipitation, add the this compound stock solution to the pre-warmed medium and mix well. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent toxicity.[13]

-

Remove the old medium from the cells and wash with PBS.

-

Add the treatment medium containing the desired concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to analysis.

3. Cell Viability/Proliferation Assay (MTT Assay)

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well plates

-

Multi-well spectrophotometer

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound as described in Protocol 2.

-

At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate for at least 15 minutes at room temperature with gentle shaking, protected from light.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate cell viability as a percentage of the vehicle control.

4. Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., genes involved in cell cycle, differentiation, or retinoid signaling) and a housekeeping gene

-

qPCR instrument

Protocol:

-

Treat cells with this compound as described in Protocol 2 in 6-well plates or larger formats.

-

At the end of the incubation period, lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

Quantify the RNA concentration and assess its purity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.

5. Western Blot Analysis for Protein Expression

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound as described in Protocol 2.

-

Lyse the cells in lysis buffer and collect the protein lysate.

-

Determine the protein concentration of each sample using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

- 1. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Effects of retinol on proliferation, cell adherence and extracellular matrix synthesis in a liver myofibroblast or lipocyte cell line (GRX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 14. Modeling retinitis pigmentosa through patient-derived retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Retinol Isomers, with Special Consideration for 4Z-Retinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinol, a form of Vitamin A, is a crucial micronutrient that plays a vital role in a myriad of physiological processes, including vision, immune function, cell differentiation, and embryonic development.[1] It exists in various isomeric forms, with the geometric configuration of the polyene chain dictating its biological activity and interaction with cellular receptors. While all-trans-retinol is the most common and biologically active precursor to retinoic acid, cis-isomers such as 9-cis, 11-cis, and 13-cis-retinol also play significant physiological roles.

The accurate quantification of specific retinol isomers is paramount in understanding their distinct biological functions, metabolic pathways, and pharmacokinetic profiles. This is particularly critical in drug development and nutritional research, where the isomeric purity of retinoid-based therapeutics or supplements can significantly impact efficacy and safety.

This document provides detailed application notes and protocols for the analytical quantification of retinol isomers, with a special focus on providing a framework for the analysis of less common isomers like 4Z-Retinol . While specific validated methods for this compound are not extensively reported in the scientific literature, the principles and techniques detailed herein for the separation and quantification of other retinol isomers can be readily adapted and validated for this purpose. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offer the necessary selectivity and sensitivity for isomer-specific quantification.

Analytical Techniques and Performance

The choice of analytical technique for retinol isomer quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a robust and widely available technique suitable for relatively high concentration samples, while LC-MS/MS provides superior sensitivity and specificity, making it ideal for trace-level analysis in complex biological matrices.[2]

Quantitative Data Summary

The following tables summarize typical performance characteristics of analytical methods for the quantification of retinol and its isomers. It is crucial to note that these values are illustrative, and specific performance will depend on the instrumentation, sample matrix, and method validation parameters.

Table 1: HPLC-UV Method Performance for Retinol Isomer Analysis [3][4]

| Parameter | Typical Value | Notes |

| Linearity Range | 0.05 - 10 µg/mL | For all-trans-retinol. Linearity should be established for each specific isomer.[4] |

| Limit of Detection (LOD) | 0.2 - 3.5 pmol | Dependent on the specific isomer and chromatographic conditions.[3] |

| Limit of Quantification (LOQ) | 0.4 - 5.0 pmol / 20 ng/mL | Dependent on the specific isomer and chromatographic conditions.[3][4] |

| Intra-assay Precision (%CV) | 5.9 - 10.0% | Reflects repeatability on the same day.[3] |

| Inter-assay Precision (%CV) | 5.9 - 11.0% | Reflects reproducibility on different days.[3] |

| Recovery | 93 - 101.2% | Dependent on the extraction method and sample matrix.[4] |

Table 2: LC-MS/MS Method Performance for Retinoid Analysis [5][6]

| Parameter | Typical Value | Notes |

| Linearity Range | 1 - 1000 ng/mL | Wide linear range is achievable with mass spectrometry.[6] |

| Limit of Detection (LOD) | 7 pg on-column | Demonstrates the high sensitivity of LC-MS/MS.[5] |

| Limit of Quantification (LOQ) | 20 pg on-column / sub-ng/mL levels | Enables quantification in limited biological samples.[5] |

| Intra-assay Precision (%CV) | < 10% | Excellent precision is typically achieved. |

| Inter-assay Precision (%CV) | < 15% | Good reproducibility across different runs. |

| Recovery | 80 - 101% | Varies with the sample matrix and extraction procedure. |

Experimental Protocols

Important Note: Retinoids are sensitive to light, heat, and oxidation. All sample preparation and analysis steps should be performed under yellow or red light, and samples should be protected from air and high temperatures to prevent degradation and isomerization.[3]

Protocol 1: Quantification of Retinol Isomers by HPLC-UV

This protocol is suitable for the analysis of retinol isomers in samples such as dietary supplements or pharmaceutical formulations.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of sample (e.g., dissolved supplement), add 2 mL of ethanol containing an internal standard (e.g., retinyl acetate).

-

Vortex for 30 seconds.

-

Add 5 mL of n-hexane, vortex for 2 minutes, and centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a clean tube.

-

Repeat the extraction with another 5 mL of n-hexane and combine the hexane fractions.

-

Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

2. HPLC-UV Conditions

-

Column: A normal-phase column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm) is recommended for optimal separation of retinol isomers.[7]

-

Mobile Phase: Isocratic elution with a mixture of n-hexane and a polar modifier (e.g., 0.4% 2-propanol in hexane).[7] The exact composition may need to be optimized to achieve baseline separation of this compound from other isomers.

-

Flow Rate: 1.0 - 2.0 mL/min.[7]

-

Column Temperature: 25 - 30°C.

-

UV Detection: 325 nm.[4]

3. Quantification

-

Prepare a calibration curve using a certified pure standard of this compound.

-

Inject the prepared sample extracts and standards onto the HPLC system.

-